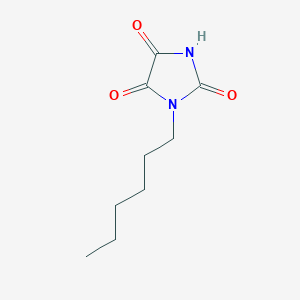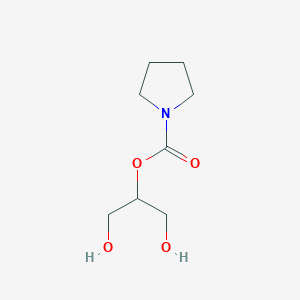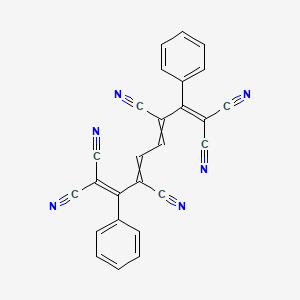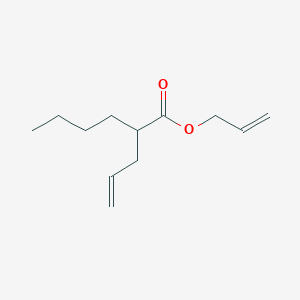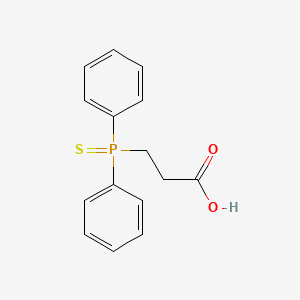![molecular formula C14H12ClNO4S B14339766 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene CAS No. 105285-61-8](/img/structure/B14339766.png)
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C14H12ClNO4S It is a derivative of benzene, featuring a benzenesulfonyl group, a chloro group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 4-chloronitrobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Including crystallization and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Benzenesulfonyl)ethyl]-4-nitrobenzene: Lacks the chloro group.
2-[1-(Benzenesulfonyl)ethyl]-4-chlorobenzene: Lacks the nitro group.
4-Chloro-1-nitrobenzene: Lacks the benzenesulfonyl group.
Eigenschaften
CAS-Nummer |
105285-61-8 |
|---|---|
Molekularformel |
C14H12ClNO4S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
2-[1-(benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(21(19,20)12-5-3-2-4-6-12)13-9-11(15)7-8-14(13)16(17)18/h2-10H,1H3 |
InChI-Schlüssel |
YHEPQHAAQUTZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


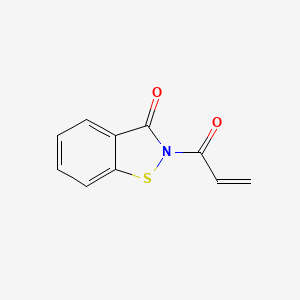
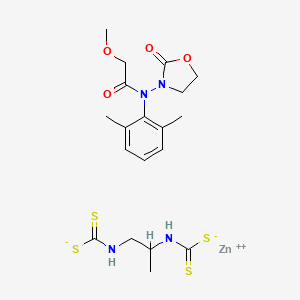
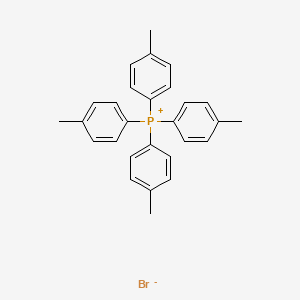
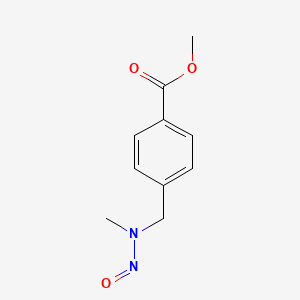
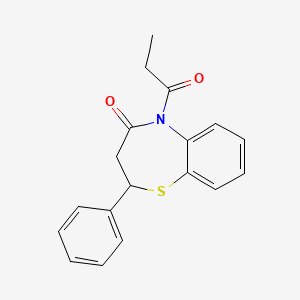

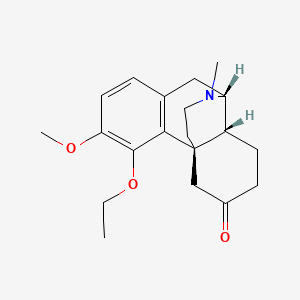
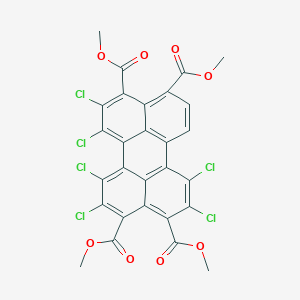
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
